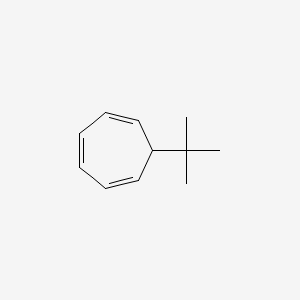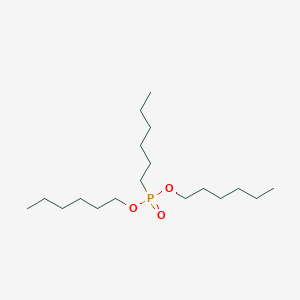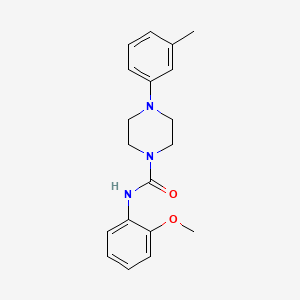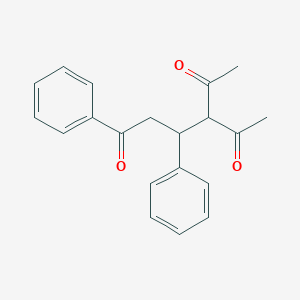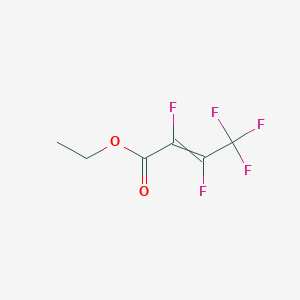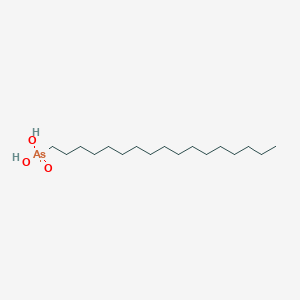
Heptadecylarsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecylarsonic acid is an organoarsenic compound characterized by a heptadecyl group attached to an arsonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptadecylarsonic acid can be synthesized through the reaction of heptadecyl halides with sodium arsenite under controlled conditions. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Heptadecylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptadecylarsonic oxide.
Reduction: Reduction reactions can convert this compound to its corresponding heptadecylarsine.
Substitution: The arsonic acid group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions often occur in the presence of catalysts or under acidic/basic conditions.
Major Products:
Oxidation: Heptadecylarsonic oxide.
Reduction: Heptadecylarsine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Heptadecylarsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of heptadecylarsonic acid involves its interaction with cellular components, leading to various biological effects. The compound can target specific enzymes and proteins, disrupting their normal function. This can result in antimicrobial or anticancer activity, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Heptadecylarsonic acid can be compared with other organoarsenic compounds such as:
- Phenylarsonic acid
- Methylarsonic acid
- Dimethylarsinic acid
Uniqueness: this compound is unique due to its long heptadecyl chain, which imparts distinct physicochemical properties compared to shorter-chain organoarsenic compounds. This can influence its solubility, reactivity, and biological activity.
Eigenschaften
CAS-Nummer |
18855-19-1 |
|---|---|
Molekularformel |
C17H37AsO3 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
heptadecylarsonic acid |
InChI |
InChI=1S/C17H37AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19,20)21/h2-17H2,1H3,(H2,19,20,21) |
InChI-Schlüssel |
BLGCDACAROJHCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
